8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the fluoro substituent, and the attachment of the piperazine moiety. Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
8-fluoro-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural features, including the fluoro substituent and the piperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c26-18-6-7-22-20(16-18)21-17-30(11-10-23(21)27-22)25(32)9-8-24(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-7,16,27H,8-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDWZRVTJYKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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